molecular formula C15H16N4O3S B4325406 METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

Cat. No.: B4325406
M. Wt: 332.4 g/mol
InChI Key: XVPVZSLKYJEDCM-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-allyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound characterized by the presence of a triazole ring, a benzoate ester, and an allyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the preparation of 4-allyl-4H-1,2,4-triazole-3-thiol, which is then reacted with methyl 2-aminobenzoate in the presence of an appropriate coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-allyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-({[(4-allyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[(4-allyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is unique due to its combination of an allyl group, triazole ring, and benzoate ester. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

methyl 2-[[2-[(4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-3-8-19-10-16-18-15(19)23-9-13(20)17-12-7-5-4-6-11(12)14(21)22-2/h3-7,10H,1,8-9H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPVZSLKYJEDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CN2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 2
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METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 3
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METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

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